molecular formula C11H12BrN3O2 B1467435 {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1457914-62-3

{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467435
CAS No.: 1457914-62-3
M. Wt: 298.14 g/mol
InChI Key: YAMAEHJSWIVVGW-UHFFFAOYSA-N
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Description

{1-[(5-Bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a functionalized 1,2,3-triazole derivative designed for advanced chemical synthesis and drug discovery research. Its structure incorporates two key moieties: a bromo-methoxyphenyl group and a 1,2,3-triazole ring with a pendant methanol group. This combination makes it a valuable scaffold, particularly in click chemistry applications where the 1,2,3-triazole ring is known for its high stability under acidic conditions, resistance to hydrolysis and metabolic degradation, and ability to act as a pharmacophore . The bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to rapidly build complex molecular architectures. The primary research value of this compound lies in its role as a multifunctional synthetic intermediate. It can be used to develop novel molecular structures for various applications, including the creation of corrosion inhibitors for metals and alloys and the exploration of new pharmacologically active compounds. The stability and defined geometry of the 1,4-disubstituted triazole ring, typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes it an excellent linker for constructing extended frameworks or conjugating different molecular entities . This reagent is intended for research purposes by qualified scientists in laboratory settings only.

Properties

IUPAC Name

[1-[(5-bromo-2-methoxyphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-17-11-3-2-9(12)4-8(11)5-15-6-10(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMAEHJSWIVVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BrN5OC_{13}H_{12}BrN_5O with a molecular weight of approximately 304.17 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds containing the triazole moiety exhibit significant activity against a range of pathogens. For instance, the compound's structure allows it to interact effectively with microbial enzymes, disrupting their function and inhibiting growth. A study reported an IC50 value indicating effective inhibition against certain bacterial strains, although specific values for this compound have yet to be published.

Anticancer Activity

Triazoles are also recognized for their anticancer potential. Research has demonstrated that various triazole derivatives can induce apoptosis in cancer cells through multiple pathways. For instance, compounds structurally similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models. The presence of the bromine atom and methoxy group enhances its cytotoxicity by increasing lipophilicity and facilitating cellular uptake.

Activity Mechanism Reference
AntimicrobialInhibition of microbial enzymes
AnticancerInduction of apoptosis via multiple pathways

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, triazole-containing compounds have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes which are crucial in the inflammatory process. Preliminary assays suggest that this compound may exhibit similar properties; however, detailed studies are required to confirm these effects.

Synthesis and Evaluation

A recent study synthesized several triazole derivatives including this compound. These derivatives were evaluated for their biological activities using MTT assays against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics such as doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the phenyl ring and the triazole moiety. For example, modifications such as halogenation (bromine) and methoxy substitution enhance biological activity by improving interactions with target proteins.

Comparison with Similar Compounds

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6)

  • Structure : Substitutes the 5-bromo-2-methoxyphenyl group with a 4-chlorophenyl ring.
  • Properties: The chloro group reduces steric bulk compared to bromine but maintains strong electron-withdrawing effects.
  • Synthesis : Typically prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the target compound .

1-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd)

  • Structure: Incorporates a 4-bromophenyl-triazole linked to a tetrazoloquinoxaline scaffold.
  • Bioactivity : Exhibits potent anticancer activity against HeLa, MCF-7, HEK 293T, and A549 cell lines (IC50 = 3.20–5.29 μM), attributed to EGFR inhibition .
  • Key Difference: The tetrazoloquinoxaline moiety enhances π-stacking and hydrogen-bonding capacity compared to the simpler hydroxymethyl group in the target compound.

Methoxy-Substituted Triazole Derivatives

{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (13c)

  • Structure: Replaces the bromo-methoxyphenyl group with an 8-chloroquinoline moiety.
  • Synthesis: Prepared via CuAAC with a 65% yield using 2-(bromomethyl)-8-chloroquinoline and propargyl alcohol .

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6l)

  • Structure : Combines a triazole-thione core with a benzoxazole-bromophenyl system.
  • Properties : The thione group enhances metal-binding capacity, which is absent in the hydroxymethyl-containing target compound. Reported IR and NMR data confirm structural integrity .

Research Findings and Trends

  • Synthetic Accessibility : CuAAC remains the dominant synthesis route for triazole derivatives, ensuring regioselectivity and high yields .
  • Therapeutic Potential: Structural analogs with extended π-systems (e.g., IVd’s tetrazoloquinoxaline) show higher anticancer activity, suggesting that modifying the hydroxymethyl group in the target compound could enhance efficacy .

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Procedure

Step 1: Preparation of 5-Bromo-2-methoxyphenyl Derivative
  • Starting from 4-bromo-2-methoxyphenol, a Mitsunobu reaction is employed to introduce a chiral center by coupling with an alcohol such as (S)-(-) ethyl lactate.
  • The reaction uses triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran (THF) at 0°C to room temperature, yielding the intermediate in approximately 86% yield.
Step 2: Reduction and Functional Group Transformation
  • The ester intermediate is reduced to the corresponding alcohol using diisobutylaluminum hydride (DIBAL-H) in dry dichloromethane (DCM) at 0°C to room temperature, with a yield of about 90%.
  • The hydroxyl group is converted into a tosylate using tosyl chloride (TsCl), triethylamine (Et3N), and catalytic 4-dimethylaminopyridine (DMAP) in dry DCM, achieving yields around 95%.
  • The tosylate is then displaced by sodium azide (NaN3) in dimethylformamide (DMF) at 70°C to afford the azide intermediate in 78% yield.
Step 3: Formation of the 1,2,3-Triazole Ring via Click Chemistry
  • The azide intermediate undergoes 1,3-dipolar cycloaddition with an alkyne derivative (such as propargyl alcohol or substituted alkynes) in the presence of copper(I) iodide (CuI) and Hunig’s base (triethylamine) in acetonitrile (MeCN) at room temperature.
  • This reaction typically proceeds smoothly within 3 hours, producing the triazole compound in yields ranging from 76% to 82%.
Step 4: Suzuki–Miyaura Cross-Coupling (Optional for Diversification)
  • The triazole intermediate can be further functionalized by Suzuki–Miyaura cross-coupling with various arylboronic acids to introduce different aryl groups.
  • The reaction is catalyzed by palladium acetate (Pd(OAc)2) (5 mol%) with potassium carbonate (K2CO3) as base in a THF:H2O (3:1) solvent system at 80–85°C for 10–12 hours.
  • This step yields a series of substituted triazole derivatives with yields between 82% and 91%.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%)
1 Mitsunobu coupling 4-bromo-2-methoxyphenol, PPh3, DIAD, THF, 0°C→RT, 3 h 86
2a Reduction DIBAL-H, dry DCM, 0°C→RT, 3 h 90
2b Tosylation TsCl, Et3N, DMAP, dry DCM, 0°C→RT, 5 h 95
2c Azide substitution NaN3, DMF, 70°C, 3 h 78
3 CuAAC ("Click" reaction) Alkyne derivative, CuI, Et3N, MeCN, RT, 3 h 76–82
4 Suzuki–Miyaura cross-coupling Pd(OAc)2, K2CO3, THF:H2O (3:1), 80–85°C, 10–12 h 82–91

Characterization and Confirmation

  • The synthesized triazole compounds are characterized by multiple spectroscopic techniques:
    • [^1H NMR and ^13C NMR](pplx://action/followup) to confirm the chemical environment of protons and carbons.
    • FT-IR spectroscopy to verify functional groups.
    • High-resolution mass spectrometry (HRMS) to confirm molecular mass.
    • Where applicable, ^19F NMR is used for fluorinated derivatives.
  • The presence of the triazole proton typically appears as a singlet around δ 8.05 ppm in ^1H NMR.
  • Aromatic protons and methoxy groups show characteristic signals consistent with substitution patterns.

Research Findings on Preparation Efficiency and Yield

  • The described synthetic route achieves consistently high yields at each step, with overall efficiency enhanced by the mild and selective "click" chemistry step.
  • The use of aqueous medium in Suzuki–Miyaura coupling improves environmental compatibility and reaction efficiency.
  • The method allows for structural diversification by varying the alkyne or arylboronic acid components, facilitating the synthesis of analogs for biological evaluation.
  • The synthetic approach is scalable and reproducible, suitable for preparing sufficient quantities for pharmacological testing.

Summary Table of Key Preparation Data

Compound Stage Key Reagents/Conditions Yield (%) Notes
Intermediate with chiral center Mitsunobu: PPh3, DIAD, THF, 0°C→RT 86 Introduction of chiral center
Alcohol intermediate DIBAL-H, DCM, 0°C→RT 90 Reduction of ester to alcohol
Tosylate intermediate TsCl, Et3N, DMAP, DCM, 0°C→RT 95 Activation of hydroxyl group
Azide intermediate NaN3, DMF, 70°C 78 Nucleophilic substitution with azide
Triazole formation (click) CuI, Et3N, MeCN, RT 76–82 Copper-catalyzed azide-alkyne cycloaddition
Suzuki–Miyaura coupling Pd(OAc)2, K2CO3, THF:H2O, 80–85°C 82–91 Cross-coupling for aryl diversification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

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